molecular formula C15H17ClN4O6 B12071481 [3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate

[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate

Cat. No.: B12071481
M. Wt: 384.77 g/mol
InChI Key: DXZAADAYDVJBOZ-UHFFFAOYSA-N
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Description

9-(3’,5’-Di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine: is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3’,5’-Di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine typically involves the protection of hydroxyl groups on the ribofuranosyl moiety, followed by the introduction of the chloropurine base. Common steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of the ribofuranosyl moiety are protected using acetyl groups.

    Methylation: The 2’ hydroxyl group is methylated to form the 2’-O-methyl derivative.

    Glycosylation: The protected ribofuranosyl moiety is then coupled with 6-chloropurine under glycosylation conditions to form the desired nucleoside analog.

Industrial Production Methods: Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the purine base.

    Reduction: Reduction reactions could potentially modify the chloropurine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the purine base.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the purine base.

    Reduction: Reduced forms of the chloropurine moiety.

    Substitution: Substituted purine derivatives where the chlorine atom is replaced by another group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex nucleoside analogs.
  • Studied for its reactivity and potential modifications.

Biology:

  • Investigated for its incorporation into nucleic acids and its effects on biological processes.

Medicine:

  • Potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
  • Studied as a potential therapeutic agent in various diseases.

Industry:

  • Used in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 9-(3’,5’-Di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

    6-Chloropurine: A simpler analog without the ribofuranosyl moiety.

    2’-O-Methyladenosine: A nucleoside analog with a similar ribofuranosyl modification but different base.

    3’,5’-Di-O-acetyladenosine: Another nucleoside analog with acetyl protection on the ribofuranosyl moiety.

Uniqueness:

  • The combination of the 6-chloropurine base with the 3’,5’-Di-O-acetyl and 2’-O-methyl modifications makes this compound unique.
  • Its specific structure may confer unique biological properties and reactivity compared to other nucleoside analogs.

Properties

Molecular Formula

C15H17ClN4O6

Molecular Weight

384.77 g/mol

IUPAC Name

[3-acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H17ClN4O6/c1-7(21)24-4-9-11(25-8(2)22)12(23-3)15(26-9)20-6-19-10-13(16)17-5-18-14(10)20/h5-6,9,11-12,15H,4H2,1-3H3

InChI Key

DXZAADAYDVJBOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C

Origin of Product

United States

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